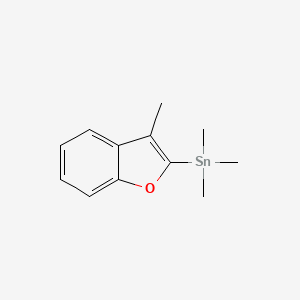![molecular formula C25H24O4 B14344768 2,5,6-Trimethyl-p-benzoquinone] CAS No. 103196-86-7](/img/structure/B14344768.png)
2,5,6-Trimethyl-p-benzoquinone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6-Trimethyl-p-benzoquinone is an organic compound with the molecular formula C₉H₁₀O₂. It is a derivative of benzoquinone, characterized by the presence of three methyl groups attached to the benzene ring. This compound is known for its vibrant yellow color and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5,6-Trimethyl-p-benzoquinone can be synthesized through the oxidation of 2,3,6-trimethylphenol. One common method involves using tert-butyl hydroperoxide as the oxidizing agent in the presence of a catalyst. The reaction is typically carried out in microreactors at an optimized temperature of 40°C and a residence time of 12 minutes . Another method involves the use of hydrogen peroxide in an organic solvent, such as acetic acid, with a heteropolyacid catalyst .
Industrial Production Methods
Industrial production of 2,5,6-Trimethyl-p-benzoquinone often involves the oxidation of trimethylphenol with oxygen or an oxygen-containing gas mixture in the presence of a copper halide catalyst and a transition metal halide. The reaction is conducted in a two-phase reaction medium at elevated temperatures ranging from 20 to 120 degrees Celsius .
Análisis De Reacciones Químicas
Types of Reactions
2,5,6-Trimethyl-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to the corresponding hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.
Reduction: Reducing agents such as metals in aqueous acid or catalytic hydrogenation can be used.
Substitution: Reagents like N-bromosuccinimide can be used for free radical bromination at the benzylic positions.
Major Products
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of brominated or other substituted derivatives.
Aplicaciones Científicas De Investigación
2,5,6-Trimethyl-p-benzoquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including vitamin E.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: It is explored for its antioxidant properties and potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5,6-Trimethyl-p-benzoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor in various biochemical pathways, forming semiquinone radicals and hydroquinone derivatives. These redox properties are crucial for its antioxidant activity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Trimethyl-1,4-benzoquinone: Another trimethyl derivative of benzoquinone with similar chemical properties.
1,4-Benzoquinone: A simpler quinone with fewer methyl groups, making it less hydrophobic and more reactive.
Uniqueness
2,5,6-Trimethyl-p-benzoquinone is unique due to its specific methyl group positioning, which influences its chemical reactivity and physical properties. The presence of three methyl groups enhances its hydrophobicity and stability compared to other quinones .
Propiedades
Número CAS |
103196-86-7 |
|---|---|
Fórmula molecular |
C25H24O4 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2,3,5-trimethyl-6-[phenyl-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C25H24O4/c1-12-14(3)24(28)19(16(5)22(12)26)21(18-10-8-7-9-11-18)20-17(6)23(27)13(2)15(4)25(20)29/h7-11,21H,1-6H3 |
Clave InChI |
PAZDQUIOSQJSDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)C)C(C2=CC=CC=C2)C3=C(C(=O)C(=C(C3=O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


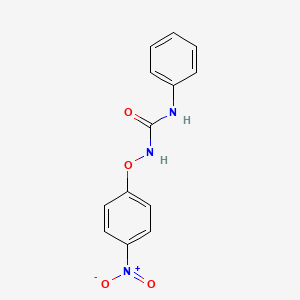
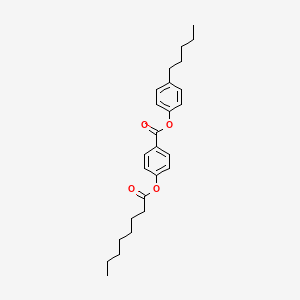
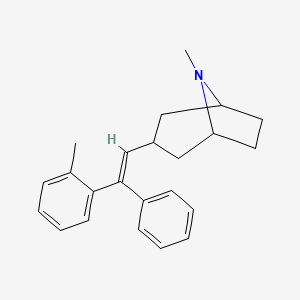
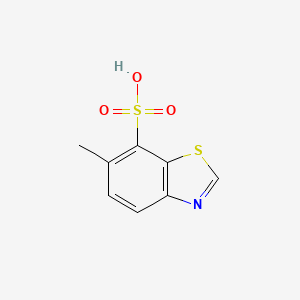
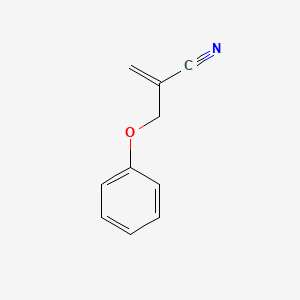
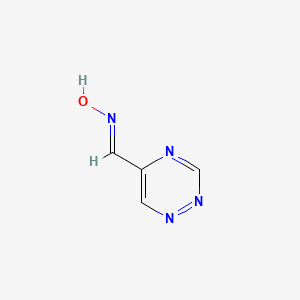
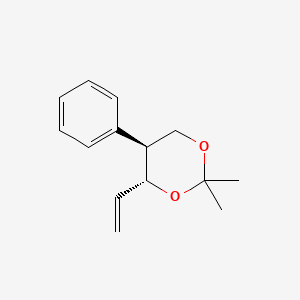
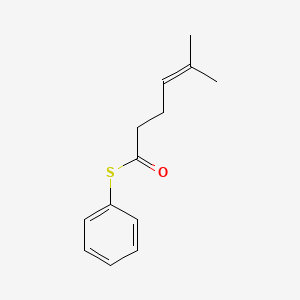
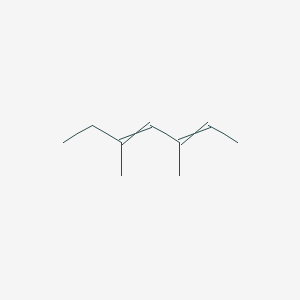
![Bicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B14344749.png)
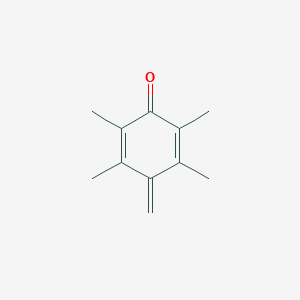
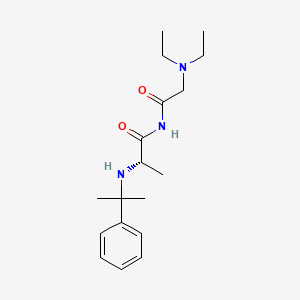
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)
